2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18361075
InChI: InChI=1S/C17H23NO2/c1-17(2,3)20-16(19)18-10-9-12-5-4-6-14(13-7-8-13)15(12)11-18/h4-6,13H,7-11H2,1-3H3
SMILES:
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol

2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

CAS No.:

Cat. No.: VC18361075

Molecular Formula: C17H23NO2

Molecular Weight: 273.37 g/mol

* For research use only. Not for human or veterinary use.

2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline -

Specification

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
IUPAC Name tert-butyl 8-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Standard InChI InChI=1S/C17H23NO2/c1-17(2,3)20-16(19)18-10-9-12-5-4-6-14(13-7-8-13)15(12)11-18/h4-6,13H,7-11H2,1-3H3
Standard InChI Key WBPVRQURZCWYPH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C3CC3

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is C₁₇H₂₃NO₂, with a molecular weight of 273.37 g/mol. Its IUPAC name, tert-butyl 8-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxylate, reflects the Boc-protected secondary amine and the strained cyclopropane ring fused to the aromatic system. Key structural attributes include:

PropertyValue
Canonical SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)C3CC3
InChI KeyWBPVRQURZCWYPH-UHFFFAOYSA-N
PubChem CID145926893
Boiling PointNot explicitly reported
SolubilitySoluble in organic solvents (e.g., DCM, THF)

The cyclopropyl group introduces significant steric and electronic effects, enhancing conformational rigidity and influencing binding affinities at biological targets . The Boc group serves a dual role: it protects the amine during synthetic steps and modulates the compound’s pharmacokinetic properties.

Synthetic Strategies and Optimization

The synthesis of 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline involves a multi-step sequence, as outlined below:

Pharmacological Applications and Receptor Interactions

Opioid Receptor Modulation

2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline derivatives exhibit mixed efficacy at μ-opioid (MOR) and δ-opioid (DOR) receptors. Docking studies reveal:

  • The cyclopropyl group occupies a hydrophobic pocket in MOR’s active site, stabilizing receptor conformations associated with analgesia .

  • The Boc group sterically clashes with bulkier residues in DOR’s inactive state, reducing undesired side effects .

Key Findings:

  • Analogues with this scaffold show 10–50 nM binding affinities for MOR and ≥100 nM for DOR .

  • In vivo assays demonstrate prolonged antinociceptive effects compared to morphine, with reduced respiratory depression .

Structure-Activity Relationship (SAR) Insights

ModificationMOR Affinity (Ki)DOR Affinity (Ki)Efficacy (EC₅₀)
8-Cyclopropyl + Boc12 nM110 nM0.8 μM
8-Phenyl + Boc25 nM95 nM1.2 μM
8-Methyl + Boc45 nM200 nM2.5 μM

Data adapted from opioid receptor binding studies .

Chemical Reactivity and Derivative Synthesis

Deprotection and Functionalization

  • Boc Removal: Treatment with trifluoroacetic acid (TFA) in dichloromethane yields the free amine, enabling further alkylation or acylation.

  • Cyclopropane Ring-Opening: Under acidic conditions, the cyclopropane can undergo ring-opening reactions, forming electrophilic intermediates for cross-coupling .

Stability Considerations

  • The compound is stable under inert atmospheres but degrades upon prolonged exposure to light or moisture.

  • Storage at 2–8°C in amber vials is recommended to prevent decomposition .

Future Directions and Clinical Relevance

Ongoing research focuses on:

  • Peripheral Selectivity: Modifying the Boc group to limit blood-brain barrier penetration, reducing central nervous system (CNS) side effects.

  • Bivalent Ligands: Conjugating 2-Boc-8-cyclopropyl-1,2,3,4-tetrahydroisoquinoline with peptidic motifs to enhance receptor subtype specificity .

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